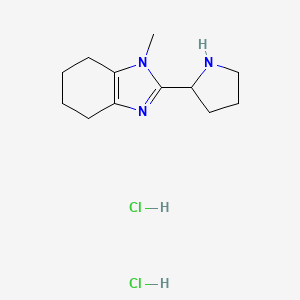
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
説明
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS Number: 1803590-76-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H19N3
- Molecular Weight : 241.76 g/mol
- SMILES : CN1C2=C(CCCC2)N=C1C3CCCN3
- InChIKey : NQXKRAODFBYQRD-UHFFFAOYSA-N
The compound features a unique structure that contributes to its biological activity. The presence of the pyrrolidine moiety is significant for its interaction with various biological targets.
Research indicates that this compound may interact with specific ion channels and receptors in the central nervous system. A notable study examined its effects on the transient receptor potential cation channel 5 (TRPC5), which plays a crucial role in cellular signaling pathways involved in various physiological processes .
Pharmacological Effects
The compound has shown promising results in inhibiting TRPC5 channels. In one study, various derivatives were evaluated for their inhibitory effects at a concentration of 3 μM:
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| Compound A | 100% | 4.06±0.91 |
| Compound B | 49.1% | ND |
| Compound C | 64.9% | ND |
| Compound D | 33.0% | ND |
| Compound E | 91.6% | ND |
The results suggest that modifications to the structure can significantly influence the potency of the compound against TRPC5.
Case Studies and Research Findings
A comprehensive evaluation of related compounds has revealed that modifications in the pyrrolidine ring can enhance biological activity. For instance, a derivative with an N-propyl substitution exhibited an IC50 value of 0.068 μM, demonstrating high potency as a TRPC5 inhibitor .
Moreover, the selectivity profile and pharmacokinetic properties of these compounds indicate their potential for further development in treating neurological disorders linked to TRPC5 dysfunction.
Safety and Toxicology
Currently, specific safety data for this compound is limited. However, related compounds have shown favorable safety profiles in preliminary studies. It is essential to conduct further toxicological assessments to ensure safe usage in clinical settings.
科学的研究の応用
Medicinal Chemistry
1. Neuropharmacological Studies
Research indicates that compounds similar to 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride exhibit potential as anxiolytics and antidepressants. The compound's structural features suggest it may interact with neurotransmitter systems involved in mood regulation.
Case Study : A study on benzodiazepine derivatives demonstrated that modifications to the benzodiazole structure can enhance binding affinity to GABA receptors. This suggests that 1-methyl derivatives could be explored for similar effects in reducing anxiety and depression symptoms.
2. Antitumor Activity
Preliminary investigations into the antitumor properties of related compounds have shown promise against various cancer cell lines. The dihydrochloride form increases solubility and bioavailability, making it a candidate for further exploration in cancer therapy.
Case Study : A related compound was tested against breast cancer cells and exhibited significant cytotoxic effects. This opens avenues for further research into the specific mechanisms by which this class of compounds exerts antitumor activity.
Pharmacology
3. Drug Development
The unique structural characteristics of this compound make it a candidate for drug formulation in treating neurological disorders. Its ability to penetrate the blood-brain barrier is crucial for central nervous system (CNS) drugs.
Materials Science
4. Synthesis of Polymer Materials
The compound can also serve as a building block in the synthesis of new polymer materials. Its nitrogen-rich structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
Case Study : Research has shown that incorporating nitrogen-containing compounds into polymer matrices can improve their mechanical strength and thermal resistance. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
特性
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQIJYWBDUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















